![molecular formula C13H13NO3 B12620582 2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester](/img/structure/B12620582.png)
2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as an amino group, a hydroxyl group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester typically involves multiple steps. One common method starts with the nitration of naphthalene to form 5-nitro-2-naphthalenecarboxylic acid. This intermediate is then reduced to 5-amino-2-naphthalenecarboxylic acid. The hydroxylation of this compound yields 5-amino-4-hydroxy-2-naphthalenecarboxylic acid. Finally, esterification with ethanol produces the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent. Research indicates that derivatives of naphthoic acids, including 2-naphthalenecarboxylic acid derivatives, exhibit significant biological activities. For instance, studies have demonstrated that certain naphthoic acid analogues can act as high-affinity antagonists at the P2Y14 receptor, which is implicated in various physiological processes and diseases such as asthma and neuropathic pain .
Case Study: P2Y14 Receptor Antagonism
A study assessed the antagonistic properties of 2-naphthoic acid derivatives on CHO cells expressing the human P2Y14 receptor. The results showed that specific derivatives had low nanomolar Ki values, indicating potent receptor binding and potential therapeutic applications in treating conditions related to P2Y14 receptor activity .
Dye Production
Another significant application of 2-naphthalenecarboxylic acid derivatives is in the synthesis of organic dyes. The compound can serve as a precursor for azo dyes and other colorants used in textiles and coatings. The structural features of naphthalene derivatives allow for the development of dyes with specific absorption properties, making them suitable for various industrial applications .
Table: Comparison of Naphthalene Derivatives in Dye Production
Compound Name | Application Area | Key Properties |
---|---|---|
Ethyl 5-amino-4-hydroxy-2-naphthoate | Azo dye synthesis | Good solubility and color stability |
4-Phenyl-2-naphthoic acid | Organic dye production | High absorbance at visible wavelengths |
7-Amino-4-hydroxy-2-naphthalenesulfonic acid | Textile dyes | Excellent lightfastness |
Synthesis of Organic Compounds
The compound is also utilized as a building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it versatile for creating more complex molecules. For example, methods have been developed to produce amide compounds from naphthalenecarboxylic acids using less harmful reagents, enhancing the efficiency and safety of chemical processes .
Synthesis Methodology
The synthesis of naphthalenecarboxylic acid derivatives often involves amidation reactions where the carboxylic acid reacts with amines or ammonium salts under controlled conditions. This approach has led to improved yields and reduced environmental impact compared to traditional methods .
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various pathways in the body.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Biological Activity
2-Naphthalenecarboxylic acid, 5-amino-4-hydroxy-, ethyl ester (CAS No. 945034-41-3) is an organic compound with a molecular formula of C₁₃H₁₃N₁O₃ and a molecular weight of approximately 231.25 g/mol. This compound features a naphthalene backbone that includes both amino and hydroxyl functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Naphthalene Ring : Provides hydrophobic interactions.
- Amino Group : Capable of forming hydrogen bonds and participating in nucleophilic reactions.
- Hydroxyl Group : Increases solubility and reactivity in biological systems.
- Ethyl Ester Group : Enhances lipophilicity and stability.
Structural Formula
Anticancer Properties
Research indicates that compounds similar to 2-Naphthalenecarboxylic acid derivatives exhibit significant anticancer activities. For instance, a study on naphthalene derivatives demonstrated their effectiveness against human colon carcinoma cell lines, particularly those with deleted TP53 tumor suppressor genes. The mechanism of action often involves intercalation into DNA, leading to apoptosis in cancer cells .
Table 1: Anticancer Activity of Naphthalene Derivatives
Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
2-Naphthalenecarboxylic acid derivative | Human Colon Carcinoma (TP53 null) | 10 | DNA intercalation |
Ethyl 7-(4-fluorophenyl)-4-hydroxy- | Various Cancer Lines | <20 | Apoptosis induction |
1-Hydroxynaphthalene-2-carboxanilides | Human Colon Carcinoma | 15 | p53 pathway modulation |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Its structural components allow it to interact with bacterial cell membranes and inhibit growth. Research indicates that derivatives of naphthalene exhibit broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The amino and hydroxyl groups facilitate interactions with biomolecules.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
Study on Anticancer Activity
In a study published in Nature Reviews Cancer, researchers synthesized various naphthalene derivatives, including the ethyl ester variant. They found that these compounds exhibited potent antiproliferative effects against several cancer cell lines, with some showing greater efficacy than standard chemotherapeutics .
Study on Antimicrobial Effects
A recent investigation focused on the antimicrobial properties of naphthalene derivatives reported that the presence of hydroxyl and amino groups significantly enhanced the antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that these functional groups play a crucial role in the interaction with bacterial membranes.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 5-amino-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)9-6-8-4-3-5-10(14)12(8)11(15)7-9/h3-7,15H,2,14H2,1H3 |
InChI Key |
RAEHIQMXXISWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2N)O |
Origin of Product |
United States |
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